Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate
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Description
Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C32H27NO9S and its molecular weight is 601.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 326396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate (CAS No. 60084-09-5) is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a thiazole ring, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting key research findings, case studies, and biochemical properties.
- Molecular Formula : C32H27NO9S
- Molecular Weight : 601.6 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may lead to reduced cellular proliferation in cancer cells.
- Cell Signaling Modulation : It influences cell signaling pathways by interacting with protein kinases and transcription factors that regulate gene expression.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis.
Biological Activity Overview
Activity Type | Observations |
---|---|
Antimicrobial | Inhibits bacterial growth by targeting enzymes critical for cell wall synthesis. |
Anticancer | Induces apoptosis in various cancer cell lines; mechanism involves modulation of signaling pathways. |
Anti-inflammatory | Reduces inflammatory markers in vitro and in vivo models. |
Anticancer Activity
Research conducted on various cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. For instance:
- A study published in Cancer Letters indicated that treatment with this compound resulted in a significant reduction of tumor growth in xenograft models.
Antimicrobial Properties
A study focused on the antimicrobial effects of this compound revealed:
- It effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Pharmacokinetics and Metabolism
The pharmacokinetics of this compound have not been extensively studied; however:
- Preliminary data suggest it is moderately soluble in organic solvents and exhibits a favorable distribution profile within biological systems.
Properties
IUPAC Name |
ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27NO9S/c1-2-38-32(37)23-19-43-28(33-23)27-26(42-31(36)22-16-10-5-11-17-22)25(41-30(35)21-14-8-4-9-15-21)24(40-27)18-39-29(34)20-12-6-3-7-13-20/h3-17,19,24-27H,2,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECDFVFKACIIQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27NO9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30318140 |
Source
|
Record name | ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30318140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60084-09-5 |
Source
|
Record name | NSC326396 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30318140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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